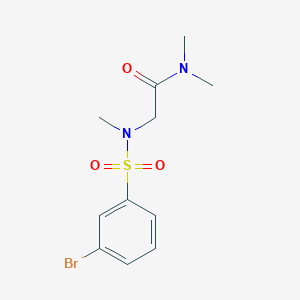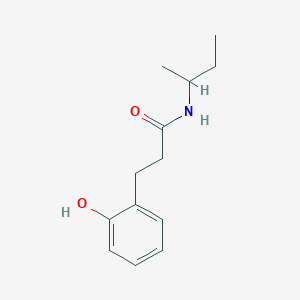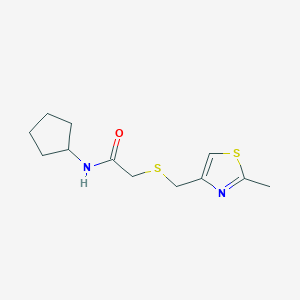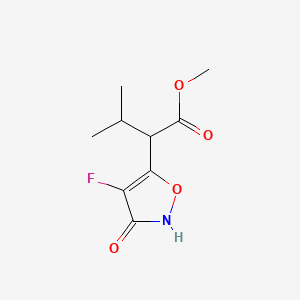
(3R,4S,5R)-5-((S)-2,3-Bis((trimethylsilyl)oxy)propyl)-3,4-bis((trimethylsilyl)oxy)dihydrofuran-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4S,5R)-5-((S)-2,3-Bis((trimethylsilyl)oxy)propyl)-3,4-bis((trimethylsilyl)oxy)dihydrofuran-2(3H)-one is a complex organic compound characterized by multiple trimethylsilyl groups and a dihydrofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S,5R)-5-((S)-2,3-Bis((trimethylsilyl)oxy)propyl)-3,4-bis((trimethylsilyl)oxy)dihydrofuran-2(3H)-one typically involves multiple steps, starting from simpler precursors. The key steps often include the protection of hydroxyl groups with trimethylsilyl groups and the formation of the dihydrofuran ring through cyclization reactions. Common reagents used in these steps include trimethylsilyl chloride, base catalysts like imidazole, and solvents such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4S,5R)-5-((S)-2,3-Bis((trimethylsilyl)oxy)propyl)-3,4-bis((trimethylsilyl)oxy)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Applications De Recherche Scientifique
(3R,4S,5R)-5-((S)-2,3-Bis((trimethylsilyl)oxy)propyl)-3,4-bis((trimethylsilyl)oxy)dihydrofuran-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of (3R,4S,5R)-5-((S)-2,3-Bis((trimethylsilyl)oxy)propyl)-3,4-bis((trimethylsilyl)oxy)dihydrofuran-2(3H)-one involves its interaction with specific molecular targets. The trimethylsilyl groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and triggering specific biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,4S,5R)-5-((S)-2,3-Bis((trimethylsilyl)oxy)propyl)-3,4-bis((trimethylsilyl)oxy)tetrahydrofuran-2(3H)-one: Similar structure but with a tetrahydrofuran ring.
(3R,4S,5R)-5-((S)-2,3-Bis((trimethylsilyl)oxy)propyl)-3,4-bis((trimethylsilyl)oxy)oxolane-2(3H)-one: Contains an oxolane ring instead of a dihydrofuran ring.
Uniqueness
The uniqueness of (3R,4S,5R)-5-((S)-2,3-Bis((trimethylsilyl)oxy)propyl)-3,4-bis((trimethylsilyl)oxy)dihydrofuran-2(3H)-one lies in its specific arrangement of trimethylsilyl groups and the dihydrofuran ring, which confer distinct chemical properties and reactivity patterns compared to similar compounds.
Propriétés
Formule moléculaire |
C19H44O6Si4 |
|---|---|
Poids moléculaire |
480.9 g/mol |
Nom IUPAC |
(3R,4S,5R)-5-[(2S)-2,3-bis(trimethylsilyloxy)propyl]-3,4-bis(trimethylsilyloxy)oxolan-2-one |
InChI |
InChI=1S/C19H44O6Si4/c1-26(2,3)21-14-15(23-27(4,5)6)13-16-17(24-28(7,8)9)18(19(20)22-16)25-29(10,11)12/h15-18H,13-14H2,1-12H3/t15-,16+,17-,18+/m0/s1 |
Clé InChI |
SPCIHMRISGHZSW-XWTMOSNGSA-N |
SMILES isomérique |
C[Si](C)(C)OC[C@H](C[C@@H]1[C@@H]([C@H](C(=O)O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
SMILES canonique |
C[Si](C)(C)OCC(CC1C(C(C(=O)O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![[2-(2-methyl-6-phenylphenyl)phenyl]-diphenylphosphane](/img/structure/B14906642.png)

